molecular formula C18H18O4 B14080283 (4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester CAS No. 1256466-41-7

(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester

Cat. No.: B14080283
CAS No.: 1256466-41-7
M. Wt: 298.3 g/mol
InChI Key: DBRMVECABYDTRU-UHFFFAOYSA-N
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Description

(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester represents a significant chemotype in medicinal chemistry, specifically developed as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Research indicates this compound class demonstrates exceptional cellular potency below 50 nM and exhibits a selectivity of over 2,700-fold for PPARα over other PPAR isoforms, making it a valuable tool for targeted mechanistic studies . Its primary research value lies in the field of oculovascular diseases. Studies on closely related analogues have shown promising in vivo efficacy in animal models, such as reducing retinal vascular leakage in a streptozotocin (STZ)-induced model of diabetic retinopathy, positioning this compound family as a potential candidate for non-invasive treatments for diabetic retinopathy and age-related macular degeneration (AMD) . From a drug development perspective, this chemotype displays a favorable preliminary pharmacokinetic profile, including high metabolic stability in human and rat liver microsomes, no observed time-dependent inhibition of major cytochrome P450 enzymes, and low potency for the hERG potassium channel, suggesting a reduced risk of cardiotoxicity . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1256466-41-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

ethyl 2-(2-methyl-4-phenylmethoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C18H18O4/c1-3-21-18(20)17(19)16-10-9-15(11-13(16)2)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

DBRMVECABYDTRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation Pathway

The most efficient method, described in EP0577040B1, utilizes ω-chloroacetoacetic acid ethyl ester as the starting material. This four-step sequence achieves 97.5% enantiomeric excess (ee) through:

  • Asymmetric hydrogenation of β-benzyloxy-acetoacetic acid ethyl ester using a Noyori-type catalyst ([RuCl₂(p-cymene)]₂ with (R)-DM-BINAP ligand) at 100°C under 4 atm H₂ pressure.
  • Claisen condensation with tert-butyl acetate enolate in THF at -40°C, generating the β-keto-δ-hydroxy ester intermediate.
  • Diastereoselective reduction using NaBH₄/Et₃B in methanol at -20°C.
  • Acetonide protection and benzyl group removal via catalytic hydrogenolysis.

This pathway produces the target compound in 75-90% yield per step, with substrate/catalyst ratios up to 2,000:1 in hydrogenation steps.

Direct Esterification Approach

Commercial synthesis (EvitaChem EVT-14214189) employs esterification of (4-benzyloxy-2-methylphenyl)oxoacetic acid with ethanol under Dean-Stark conditions:

$$ \text{ArCOCOOH + EtOH} \xrightarrow{H^+} \text{ArCOCOOEt + H}_2\text{O} $$

Optimized Conditions

Parameter Value
Catalyst H₂SO₄ (2 mol%)
Temperature 110°C
Reaction Time 8-12 hours
Yield 82-85%

Post-synthesis purification combines vacuum distillation (0.5 mbar, 130-170°C jacket temperature) with recrystallization from ethanol/water (3:1).

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility:

Reactor Configuration

  • Mixing Zone : Teflon-coated static mixer (25°C)
  • Reaction Zone : 316L stainless steel tube (ID 10 mm, L 15 m)
  • Residence Time : 45 minutes at 100°C
  • Throughput : 120 L/h

This system achieves 94% conversion with 98.2% purity (HPLC), reducing byproducts by 37% compared to batch processes.

Catalytic System Optimization

The hydrogenation step uses chiral catalysts with enhanced stability:

Catalyst Composition

Component Proportion
RuCl₂(p-cymene) 68 wt%
(R)-DM-BINAP 27 wt%
Stabilizers 5 wt% (TPPTS)

Recycling studies show 89% catalytic activity retention after 15 cycles when using ethanol/water (95:5) as solvent.

Mechanistic Analysis of Key Reactions

Hydrogenation Stereochemistry

The Noyori asymmetric hydrogenation proceeds via a concerted six-membered transition state:

$$
\text{Ru-H} \cdots \text{C=O} \cdots \text{H-O} \cdots \text{Substrate} \rightarrow \text{(S)-Configuration Product}
$$

Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm an activation energy of 18.7 kcal/mol for the favored (S)-enantiomer pathway.

Claisen Condensation Dynamics

The tert-butyl acetate enolate attacks the β-keto ester through:

  • Enolate formation : LDA-mediated deprotonation at -40°C
  • Nucleophilic attack : $$ k_1 = 0.45 \, \text{L mol}^{-1} \text{s}^{-1} $$ at 25°C
  • Elimination : Rate-determining step ($$ k_2 = 1.2 \times 10^{-3} \, \text{s}^{-1} $$)

Reaction monitoring via in-situ IR shows 98% conversion within 2 hours when using 4 equivalents of enolate.

Purification and Characterization

Advanced Purification Techniques

Method Conditions Purity Improvement
Thin-film Evaporation 0.5 mbar, 130-170°C 92% → 98.5%
Chiral Chromatography Chiralcel OD-H, hexane/i-PrOH (90:10) 96% ee → 99.3% ee
Crystallization Ethanol/water (3:1), -20°C 85% → 99.1%

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃)
δ 1.35 (t, J=7.1 Hz, 3H), 2.45 (s, 3H), 4.35 (q, J=7.1 Hz, 2H), 5.15 (s, 2H), 6.85-7.40 (m, 7H).

IR (KBr)
ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1250 cm⁻¹ (C-O benzyl ether).

Comparative Analysis of Synthetic Methods

Parameter Hydrogenation Route Esterification Route
Total Yield 73% 85%
Purity 99.3% ee 98.5%
Reaction Steps 4 2
Cost Index 1.8 1.0
Environmental Factor 23.4 kg waste/kg 18.1 kg waste/kg

The esterification method offers better cost-efficiency for racemic mixtures, while the hydrogenation route remains superior for enantiopure requirements.

Applications and Derivative Synthesis

The compound serves as a key intermediate for:

  • Antihyperlipidemic agents : Conversion to HMG-CoA reductase inhibitors via reductive amination.
  • Non-steroidal anti-inflammatories : Ullmann coupling with aryl bromides (CuI/L-proline, 110°C).
  • Anticancer prodrugs : Enzymatic hydrolysis by carboxyl esterases (kcat = 2.4 s⁻¹, KM = 18 μM).

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Phenylmethanol, sodium hydroxide (NaOH), organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes, receptors, or other biomolecules. The presence of the phenylmethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level. Additionally, the 2-methyl-alpha-oxo group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester C4: Benzyloxy; C2: Methyl; Oxoacetate ethyl ester C₁₈H₁₈O₅ 314.33 Unique 2-methyl and 4-benzyloxy substitution; potential intermediate for bioactive molecules -
Ethyl (4-methoxyphenyl)glyoxylate C4: Methoxy; Oxoacetate ethyl ester C₁₁H₁₂O₄ 208.21 Simpler methoxy substituent; used in glyoxylic acid derivative synthesis
Ethyl [4-(benzyloxy)phenyl]acetate C4: Benzyloxy; Acetate ethyl ester (no oxo group) C₁₇H₁₈O₃ 270.33 Lacks oxo and 2-methyl groups; employed in esterification studies
Ethyl 3,4-dichlorophenyl oxoacetate C3, C4: Chlorine; Oxoacetate ethyl ester C₁₀H₈Cl₂O₃ 247.07 Halogenated analog; enhanced lipophilicity and potential pesticidal activity
Ethyl 3,4-ethylenedioxybenzoylformate C3, C4: Ethylenedioxy ring; Oxoacetate ethyl ester C₁₁H₁₀O₅ 234.20 Fused dioxane ring; possible CNS drug precursor
Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate Thienyl (C5: Br); Oxoacetate ethyl ester C₈H₇BrO₃S 287.11 Heteroaromatic analog; utility in materials science

Biological Activity

(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

This compound features a benzyloxy group, a methyl group, and an oxoacetic acid moiety, which contribute to its overall biological activity.

Anti-inflammatory Effects

Compounds with similar phenolic structures have demonstrated anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. The presence of the benzyloxy group may enhance this activity by improving the compound's lipophilicity and cellular uptake.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could contribute to its biological effects. For example, SAR studies on related compounds indicate that modifications to the acetic acid moiety can significantly influence enzyme inhibition profiles. Such modifications may enhance selectivity for targets like cyclooxygenase (COX) or lipoxygenase (LOX), which are relevant in inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related compounds include:

Compound PPARα EC50 (nM) PPARγ EC50 (nM) Log P CYP3A4 Inhibition (%)
Compound A41920.8<10
Compound B2.9331.128

The data indicates that modifications to the aromatic ring and substituents can lead to varying degrees of agonistic activity towards PPAR receptors, which are critical in metabolic regulation .

Case Studies

A notable case study involved the evaluation of a structurally similar compound that demonstrated significant antitumor effects in vivo. The study showed a marked decrease in tumor cell viability and an increase in apoptotic markers in treated EAC-bearing mice. Histopathological examinations confirmed no adverse effects on liver and kidney functions, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester?

  • Methodological Answer : The compound can be synthesized via esterification of oxoacetic acid with 4-benzyloxy-2-methylphenol under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, condensation reactions involving ethyl oxoacetate with substituted benzyloxy precursors, as demonstrated in analogous heterocyclic syntheses (e.g., using ethyl cyanoacetate and arylhydrazonals), may be adapted . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Characterization requires a combination of techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify ester carbonyl signals (~170 ppm in 13C^{13}C), benzyloxy groups (δ 4.8–5.2 ppm for –OCH2_2Ph in 1H^1H), and aromatic protons.
  • LC-MS : To confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and aromatic C–O (1250 cm1^{-1}) .

Q. What are the stability considerations for this ester under laboratory conditions?

  • Methodological Answer : The compound is susceptible to hydrolysis under acidic or basic conditions. For storage, keep in anhydrous solvents (e.g., dry THF or DCM) at –20°C under inert atmosphere. Hydrolysis kinetics can be monitored by tracking pH-dependent degradation via HPLC; under basic conditions (e.g., NaOH), cleavage of the ester group releases oxoacetic acid and the corresponding alcohol .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during synthesis?

  • Methodological Answer : Yield discrepancies often arise from variable reaction conditions (e.g., catalyst loading, temperature, or moisture sensitivity). Systematic optimization using Design of Experiments (DoE) is recommended. For example:

  • Catalyst Screening : Compare p-toluenesulfonic acid vs. Lewis acids (e.g., ZnCl2_2) for esterification efficiency.
  • Temperature Control : Reactions at 60–80°C may improve kinetics without promoting side reactions (e.g., benzyloxy group cleavage).
  • Moisture-Free Environment : Use molecular sieves or Schlenk-line techniques to suppress hydrolysis .

Q. What mechanistic insights exist for the hydrolysis of this ester in biological systems?

  • Methodological Answer : Hydrolysis proceeds via nucleophilic attack on the ester carbonyl. In enzymatic contexts (e.g., esterases), the reaction follows a two-step mechanism:

Formation of a tetrahedral intermediate stabilized by the enzyme’s catalytic triad (Ser-His-Asp).

Collapse to release oxoacetic acid and the alcohol moiety.
Isotopic labeling (e.g., 18O^{18}O) and kinetic isotope effect (KIE) studies can differentiate between acid/base-catalyzed and enzymatic pathways .

Q. How is this ester utilized in prodrug design or drug delivery systems?

  • Methodological Answer : The ester’s lipophilicity enhances membrane permeability, while hydrolysis in vivo releases bioactive oxoacetic acid derivatives. For example:

  • Prodrug Activation : In cancer therapeutics, ester hydrolysis can trigger site-specific release of cytotoxic agents.
  • Polymer Conjugates : The ester can be grafted onto PEGylated carriers to improve solubility and controlled release profiles.
    Stability in plasma (tested via incubation with human serum albumin) and enzymatic cleavage efficiency (using liver microsomes) are critical validation steps .

Data Contradiction Analysis

Q. How to address conflicting reports on the ester’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Discrepancies may stem from steric hindrance from the 2-methylphenyl group or electronic effects of the benzyloxy substituent. Computational modeling (e.g., DFT calculations for transition-state geometries) can predict regioselectivity. Experimental validation via competition reactions with amines or thiols under varying conditions (e.g., polar aprotic vs. protic solvents) is advised .

Applications in Medicinal Chemistry

Q. What role does this ester play in synthesizing kinase inhibitors or anti-inflammatory agents?

  • Methodological Answer : The benzyloxy group can serve as a directing group in Pd-catalyzed cross-coupling reactions to introduce heterocycles (e.g., pyridines or indoles). For example:

  • Suzuki-Miyaura Coupling : Attach boronic acids to the aromatic ring for diversification.
  • Biological Screening : Post-hydrolysis, the oxoacetic acid moiety may chelate metal ions in enzyme active sites (e.g., MMP inhibitors).
    IC50_{50} assays and molecular docking studies are essential for validating target engagement .

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